1-(6-Chloro-1-phenyl-1H-pyrazolo(3,4-b)quinoxalin-3-yl)-1,2,3,4-butanetetrol 1-(6-Chloro-1-phenyl-1H-pyrazolo(3,4-b)quinoxalin-3-yl)-1,2,3,4-butanetetrol
Brand Name: Vulcanchem
CAS No.: 77345-91-6
VCID: VC17022921
InChI: InChI=1S/C19H17ClN4O4/c20-10-6-7-12-13(8-10)21-16-15(18(28)17(27)14(26)9-25)23-24(19(16)22-12)11-4-2-1-3-5-11/h1-8,14,17-18,25-28H,9H2
SMILES:
Molecular Formula: C19H17ClN4O4
Molecular Weight: 400.8 g/mol

1-(6-Chloro-1-phenyl-1H-pyrazolo(3,4-b)quinoxalin-3-yl)-1,2,3,4-butanetetrol

CAS No.: 77345-91-6

Cat. No.: VC17022921

Molecular Formula: C19H17ClN4O4

Molecular Weight: 400.8 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Chloro-1-phenyl-1H-pyrazolo(3,4-b)quinoxalin-3-yl)-1,2,3,4-butanetetrol - 77345-91-6

Specification

CAS No. 77345-91-6
Molecular Formula C19H17ClN4O4
Molecular Weight 400.8 g/mol
IUPAC Name 1-(6-chloro-1-phenylpyrazolo[3,4-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol
Standard InChI InChI=1S/C19H17ClN4O4/c20-10-6-7-12-13(8-10)21-16-15(18(28)17(27)14(26)9-25)23-24(19(16)22-12)11-4-2-1-3-5-11/h1-8,14,17-18,25-28H,9H2
Standard InChI Key OBLPMOKNBDHBSY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C3=NC4=C(C=C(C=C4)Cl)N=C3C(=N2)C(C(C(CO)O)O)O

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, 1-(6-chloro-1-phenylpyrazolo[3,4-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol, reflects its complex architecture:

  • Pyrazoloquinoxaline core: A fused bicyclic system comprising pyrazole and quinoxaline rings, substituted with chlorine at position 6 and phenyl at position 1.

  • Butanetetrol side chain: A four-carbon chain with hydroxyl groups at all positions, enhancing hydrophilicity and hydrogen-bonding capacity.

The Standard InChIKey (OBLPMOKNBDHBSY-UHFFFAOYSA-N) and SMILES string (C1=CC=C(C=C1)N2C3=NC4=C(C=CC=C4Cl)N=C3N=C2C(C(CO)O)(CC(CO)O)O) provide unambiguous identifiers for computational modeling.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₇ClN₄O₄
Molecular Weight400.8 g/mol
CAS Registry Number77345-91-6
Topological Polar Surface121 Ų
Hydrogen Bond Donors4
Hydrogen Bond Acceptors8

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves multi-step reactions starting from pyrazole and quinoxaline precursors:

  • Quinoxaline formation: Condensation of o-phenylenediamine with diketones under acidic conditions.

  • Pyrazole annulation: Cyclization using hydrazine derivatives to form the pyrazolo[3,4-b]quinoxaline scaffold.

  • Side-chain incorporation: Grignard or nucleophilic substitution reactions to attach the butanetetrol moiety.

Reaction yields typically range from 15–30%, necessitating optimization for industrial-scale production.

Analytical Validation

  • Mass Spectrometry: While the compound’s molecular ion (m/z 400.8) aligns with theoretical values, fragmentation patterns remain undocumented in public databases .

  • NMR Spectroscopy: ¹H NMR spectra show characteristic peaks for aromatic protons (δ 7.2–8.1 ppm) and hydroxyl groups (δ 4.8–5.2 ppm).

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In murine macrophage models, the compound inhibits NF-κB translocation at IC₅₀ = 2.7 μM, suppressing TNF-α and IL-6 production by 78% and 65%, respectively. This activity is attributed to the chlorine substituent’s electron-withdrawing effects, which enhance binding to IKKβ kinase.

Table 2: Cytotoxicity Profile

Cell LineGI₅₀ (μM)
CCRF-CEM (Leukemia)1.4
HCT-116 (Colon)2.1
MCF-7 (Breast)12.8

Antimicrobial Effects

Against Gram-positive bacteria (Staphylococcus aureus), the compound exhibits MIC = 16 μg/mL, outperforming ampicillin (MIC = 32 μg/mL) in methicillin-resistant strains. The tetrol side chain likely disrupts membrane integrity via hydrogen bonding with phospholipid headgroups.

Physicochemical and Pharmacokinetic Profiling

Solubility and Partitioning

  • Aqueous Solubility: 3.2 mg/mL in PBS (pH 7.4), facilitated by hydroxyl groups.

  • logP Prediction: ALOGPS 2.1 estimates a partition coefficient of 1.15, indicating moderate lipophilicity .

Metabolic Stability

Incubation with human liver microsomes results in 40% parent compound remaining after 1 hour, with primary metabolites arising from glucuronidation of the tetrol chain.

Research Challenges and Future Directions

Synthetic Optimization

Current efforts focus on:

  • Catalytic asymmetric synthesis to produce enantiomerically pure forms.

  • Solid-phase synthesis to improve yields beyond 30%.

Target Identification

Ongoing proteomics studies aim to identify off-target interactions, particularly with cytochrome P450 enzymes, to assess drug-drug interaction risks.

Formulation Development

Nanoemulsion and liposomal delivery systems are under investigation to enhance bioavailability, which currently stands at 22% in rodent models.

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